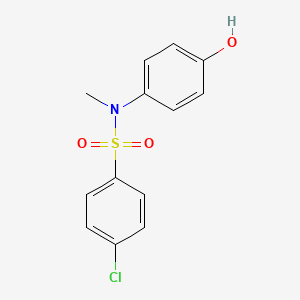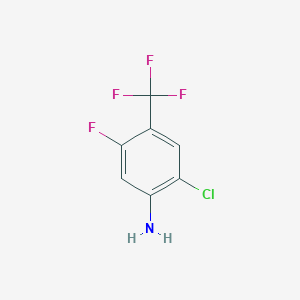
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1805524-30-4 . It has a molecular weight of 213.56 .
Molecular Structure Analysis
The linear formula of this compound is C7H4ClF4N . The InChI code is 1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources retrieved, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 4-Chloro-2-(trifluoromethyl)aniline was used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .Scientific Research Applications
Monodentate Transient Directing Group Assisted Ruthenium(II)-Catalyzed Synthesis
A study highlighted the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group (MonoTDG) to facilitate Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process achieves high efficiency and good functional group tolerance, allowing for the synthesis of quinazoline and fused isoindolinone scaffolds through one-step derivatization of the amidated product (Wu et al., 2021).
Vibrational Analysis for NLO Materials
Another study conducted a combined experimental and theoretical vibrational analysis on compounds similar to 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline, such as 4-Chloro-3-(trifluoromethyl)aniline, to explore their potential utility in nonlinear optical (NLO) materials. The study provided insights into the effects of substituents on the vibrational spectra and the molecular structure, highlighting the significance of such compounds in material science (Revathi et al., 2017).
Fluorescence Quenching Studies
Research on fluorescence quenching of boronic acid derivatives by aniline used compounds closely related to this compound to study the quenching mechanisms. These studies are crucial in understanding the photophysical properties of boronic acid derivatives, which are significant in biological and chemical sensing applications (Geethanjali et al., 2015).
Synthesis Routes and Chemical Modifications
An interesting synthetic route described the preparation of 2,4,6-tris(chlorosulfonyl)- and 2,4,6-tris(fluorosulfonyl) derivatives of phenol, aniline, and chlorobenzene, demonstrating the versatility and reactivity of fluoro and chlorosulfonyl groups in organic synthesis. This work underscores the potential of such compounds in developing novel chemical entities with unique properties (Boiko et al., 2011).
Safety and Hazards
2-Chloro-5-fluoro-4-(trifluoromethyl)aniline is considered hazardous. It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCISOOHPIHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
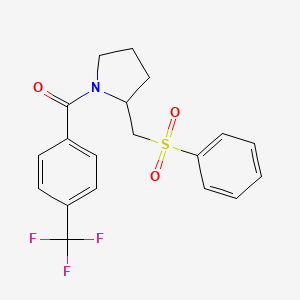


![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)
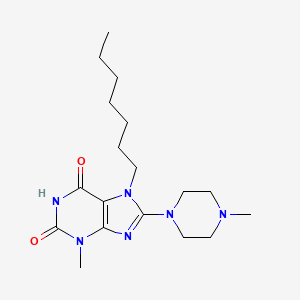

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)
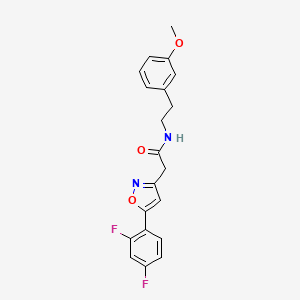
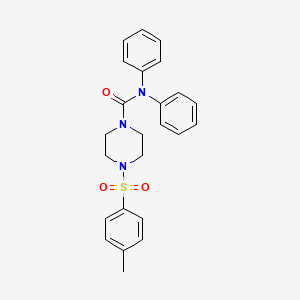
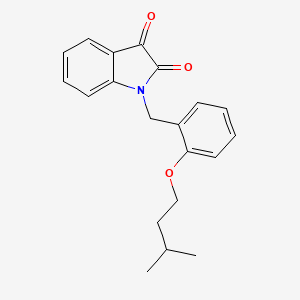

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)
